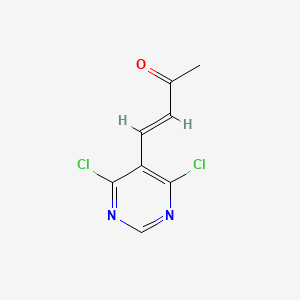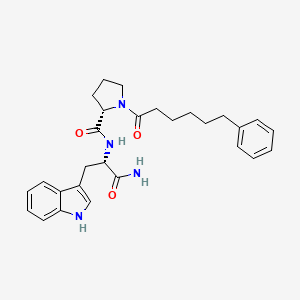![molecular formula C16H27N3 B12631523 1-(2,2-Dimethylpropyl)-4-[2-(pyridin-2-yl)ethyl]piperazine CAS No. 918482-00-5](/img/structure/B12631523.png)
1-(2,2-Dimethylpropyl)-4-[2-(pyridin-2-yl)ethyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Diméthylpropyl)-4-[2-(pyridin-2-yl)éthyl]pipérazine est un composé chimique appartenant à la classe des dérivés de la pipérazine. Ce composé est caractérisé par la présence d'un cycle pipérazine substitué par un groupe 2,2-diméthylpropyle et un groupe 2-(pyridin-2-yl)éthyle. Les dérivés de la pipérazine sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale.
Méthodes De Préparation
La synthèse du 1-(2,2-diméthylpropyl)-4-[2-(pyridin-2-yl)éthyl]pipérazine peut être réalisée par différentes voies de synthèse. Une méthode courante implique la réaction de la 1-(2,2-diméthylpropyl)pipérazine avec le chlorure de 2-(pyridin-2-yl)éthyle en présence d'une base telle que le carbonate de potassium. La réaction est généralement effectuée dans un solvant organique tel que l'acétonitrile ou le dichlorométhane à des températures élevées pour faciliter la formation du produit souhaité .
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de plateformes de synthèse automatisée peut améliorer l'efficacité et le rendement du processus de production.
Analyse Des Réactions Chimiques
Le 1-(2,2-diméthylpropyl)-4-[2-(pyridin-2-yl)éthyl]pipérazine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène pour former les N-oxydes correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium pour obtenir des dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution nucléophile avec des composés halogénés pour introduire différents groupes fonctionnels.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des solvants organiques, des catalyseurs et des conditions spécifiques de température et de pression pour optimiser les résultats de la réaction. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
Applications de la recherche scientifique
Le 1-(2,2-diméthylpropyl)-4-[2-(pyridin-2-yl)éthyl]pipérazine a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules plus complexes et comme ligand en chimie de coordination.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, antivirales et anticancéreuses.
Médecine : Il est étudié pour ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments ciblant des récepteurs ou des enzymes spécifiques.
Mécanisme d'action
Le mécanisme d'action du 1-(2,2-diméthylpropyl)-4-[2-(pyridin-2-yl)éthyl]pipérazine implique son interaction avec des cibles moléculaires spécifiques, telles que les récepteurs ou les enzymes. Le composé peut agir comme un agoniste ou un antagoniste, modulant l'activité de ces cibles et influençant diverses voies biochimiques. Des études détaillées sur son affinité de liaison, sa sélectivité et ses effets en aval sont essentielles pour comprendre son mécanisme d'action .
Applications De Recherche Scientifique
1-(2,2-Dimethylpropyl)-4-[2-(pyridin-2-yl)ethyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.
Mécanisme D'action
The mechanism of action of 1-(2,2-Dimethylpropyl)-4-[2-(pyridin-2-yl)ethyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Le 1-(2,2-diméthylpropyl)-4-[2-(pyridin-2-yl)éthyl]pipérazine peut être comparé à d'autres composés similaires, tels que :
1-(2-Pyridyl)pipérazine : Connu pour son activité sympatholytique et son utilisation comme métabolite de l'azaperone.
2-(2-Pyridinyl)-DL-glycine : Utilisé dans diverses études chimiques et biologiques.
N-(2-Pyridinylméthyl)pipérazine : Étudié pour sa chimie de coordination et ses activités biologiques potentielles.
La singularité du 1-(2,2-diméthylpropyl)-4-[2-(pyridin-2-yl)éthyl]pipérazine réside dans sa substitution spécifique, qui confère des propriétés chimiques et biologiques distinctes par rapport à ses analogues.
Propriétés
Numéro CAS |
918482-00-5 |
|---|---|
Formule moléculaire |
C16H27N3 |
Poids moléculaire |
261.41 g/mol |
Nom IUPAC |
1-(2,2-dimethylpropyl)-4-(2-pyridin-2-ylethyl)piperazine |
InChI |
InChI=1S/C16H27N3/c1-16(2,3)14-19-12-10-18(11-13-19)9-7-15-6-4-5-8-17-15/h4-6,8H,7,9-14H2,1-3H3 |
Clé InChI |
XRCSNWXYHNKXAB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CN1CCN(CC1)CCC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


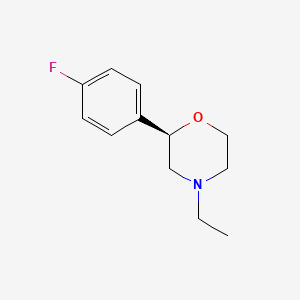
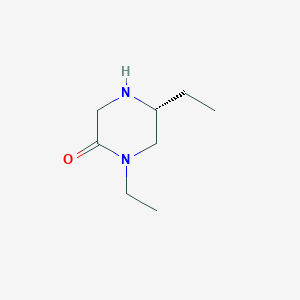
![N-[(2S,3R)-1,3-dihydroxynonan-2-yl]benzamide](/img/structure/B12631453.png)

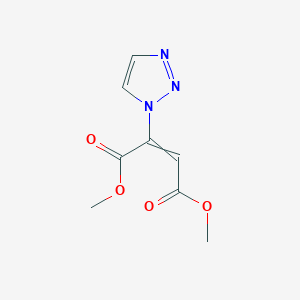
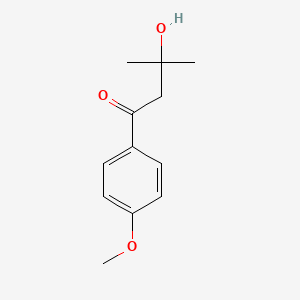
![O-(Trifluoromethyl)-N-[4-(3,3,3-trifluoropropoxy)benzoyl]-L-tyrosine](/img/structure/B12631482.png)

![(3aS,6aS)-5-(1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B12631495.png)
![N-Hydroxy-2-{[2-(pyridin-2-yl)ethyl]sulfamoyl}acetamide](/img/structure/B12631498.png)
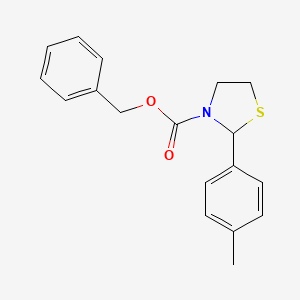
![(3-Iodo-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid](/img/structure/B12631509.png)
